Dimethyldithiocarbamic acid
Overview
Description
Dimethyldithiocarbamic acid is a member of the dithiocarbamic acid family, characterized by the replacement of both oxygen atoms in dimethylcarbamic acid with sulfur atoms . This compound is known for its versatility and is used in various industrial and scientific applications.
Preparation Methods
Dimethyldithiocarbamic acid can be synthesized through the reaction of dimethylamine with carbon disulfide in the presence of sodium hydroxide . The reaction proceeds as follows:
Dimethylamine and Carbon Disulfide Reaction: Dimethylamine reacts with carbon disulfide to form dimethyldithiocarbamate.
Formation of this compound: The dimethyldithiocarbamate is then treated with an acid to yield this compound.
Industrial production often involves the use of sodium dimethyldithiocarbamate, which is prepared by combining dimethylamine with carbon disulfide in a sodium hydroxide solution .
Chemical Reactions Analysis
Dimethyldithiocarbamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can yield thiols.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Major products formed from these reactions include disulfides and thiols .
Scientific Research Applications
Dimethyldithiocarbamic acid has numerous applications in scientific research:
Chemistry: It is used as a chelating agent and in the synthesis of various organic compounds.
Biology: It serves as an inhibitor of certain enzymes and is used in studies involving enzyme kinetics.
Medicine: It has potential therapeutic applications due to its ability to inhibit metalloproteinases.
Industry: It is used as a vulcanization accelerator in the rubber industry and as a fungicide in agriculture.
Mechanism of Action
The mechanism of action of dimethyldithiocarbamic acid involves its ability to chelate metal ions, thereby inhibiting the activity of metal-dependent enzymes . This chelation disrupts the normal function of these enzymes, leading to various biological effects.
Comparison with Similar Compounds
Dimethyldithiocarbamic acid is unique due to its specific structure and reactivity. Similar compounds include:
Diethyldithiocarbamic acid: Similar in structure but with ethyl groups instead of methyl groups.
Pyrrolidinedithiocarbamic acid: Contains a pyrrolidine ring instead of dimethyl groups.
These compounds share similar properties but differ in their reactivity and applications, making this compound distinct in its versatility and effectiveness.
Properties
IUPAC Name |
dimethylcarbamodithioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS2/c1-4(2)3(5)6/h1-2H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGNSEAPZQGJRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2043797 | |
Record name | Dimethyldithiocarbamic acid | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ziram is an odorless white powder. (NTP, 1992), Dry Powder; Other Solid; Water or Solvent Wet Solid, White solid; [ICSC] White solid; Formulated as water dispensable granules, flowable concentrate, and wettable powder for dust and spray; [Reference #2] White powder; [Aldrich MSDS], WHITE POWDER. | |
Record name | ZIRAM | |
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Record name | Zinc, bis(N,N-dimethylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
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Record name | Ziram | |
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Record name | ZIRAM | |
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Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
200 °F (NTP, 1992) | |
Record name | ZIRAM | |
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URL | https://cameochemicals.noaa.gov/chemical/21241 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in carbon disulfide, chloroform, dilute alkalies, and concentrated HCl., In alcohol: less than 0.2 g/100 ml @ 25 °C; in acetone: less than 0.5 g/100 ml @ 25 °C; in benzene: less than 0.5 g/100 ml @ 25 °C; in carbon tetrachloride: less than 0.2 g/100 ml @ 25 °C; in ether: less than 0.2 g/100 ml @ 25 °C; in naphtha: 0.5 g/100 ml @ 25 °C. sol in diluted caustic soln., Soluble in alkali., In water, 65 mg/l @ 25 °C, Solubility in water: very poor | |
Record name | ZIRAM | |
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Record name | ZIRAM | |
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Record name | ZIRAM | |
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Density |
1.66 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.66 @ 25 °C referred to water at 4 °C, 1.7 g/cm³ | |
Record name | ZIRAM | |
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Record name | ZIRAM | |
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Record name | ZIRAM | |
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Vapor Pressure |
Negligible (NTP, 1992), 0.00000001 [mmHg], 7.5X10-9 mm Hg @ 0 °C | |
Record name | ZIRAM | |
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Record name | Ziram | |
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Record name | ZIRAM | |
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Mechanism of Action |
Fungitoxicity is apparently due to chelation of iron (2+) necessary for action of aconitase., Previously published results demonstrated that ziram has antifertility action in laying hens. The correlation between this action and inhibition of dopamine beta-hydroxylase suggests that the antifertility effects of ziram might result from its antiadrenergic action., Ziram was reported to inhibit epoxide hydrolase and glutathione S-transferase in rat liver both in vivo and in vitro., The mechanism of action of ziram induced mutagenicity was investigated by in vitro bacterial reversion assays and an in vivo mouse micronucleus test. ... Ziram exhibited a mutagenic profile in bacterial strains that were deficient in the DNA excision repair system. These strains included Salmonella typhimurium (TA1535) and (TA100), and Escherichia coli WP2 uvrA. The bacterial assay results also indicated that uvr strains with adenine/thymine or guanine/cytosine base pairs at target sites were similarly sensitive to the mutagenic effect of ziram. Ziram was ineffective in the bone marrow micronucleus assay. It was concluded that ziram is directly mutagenic in bacteria., For more Mechanism of Action (Complete) data for ZIRAM (10 total), please visit the HSDB record page. | |
Record name | ZIRAM | |
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Impurities |
In Japan ... technical grade ... /contains/ less than 0.5% water, 0.4-0.5% sodium chloride & 1.0-1.1% other impurities (mostly zinc methyldithiocarbamate). | |
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Color/Form |
Crystals from hot chloroform + alcohol, White when pure, Colorless powder, Crystalline white solid | |
CAS No. |
137-30-4, 79-45-8 | |
Record name | ZIRAM | |
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Record name | Dimethyldithiocarbamic acid | |
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Record name | DIMETHYLDITHIOCARBAMIC ACID | |
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Melting Point |
482 °F (NTP, 1992), 246 °C, MP: 250 °C (crystals); 148 °C (dust)., MP: 240-244 °C /Technical/, 240-250 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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